3-(4-Methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(4-methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-12-5-7-13(8-6-12)9-10-16(18)14-3-2-4-15(11-14)17(19)20/h2-11H,1H3/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRXRUCMKRIPTF-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methylbenzaldehyde and 3-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The general reaction scheme is as follows:
4-Methylbenzaldehyde+3-NitroacetophenoneNaOHthis compound
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Halogenation using bromine (Br₂) or nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-(4-Methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anti-inflammatory, anticancer, and antimicrobial properties.
Material Science: The compound is explored for its use in organic electronics and photonic materials.
Biological Studies: It serves as a probe to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one involves its interaction with various molecular targets. In medicinal applications, it may inhibit specific enzymes or receptors, leading to its therapeutic effects. For example, it can inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways. The nitro group can also undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Comparison with Similar Compounds
Chalcones are structurally tunable, with substituents critically influencing their physicochemical and functional properties. Below is a comparative analysis of 3-(4-Methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one with analogous derivatives:
Table 1: Structural and Functional Comparison of Chalcone Derivatives
Key Findings
Electron-Donating vs. Electron-Withdrawing Groups: The 4-methyl group (weak donor) in the target compound provides moderate NLO performance compared to stronger donors like dimethylamino (β increases by ~44% in the dimethylamino analog) . Replacing the 3-nitro group (strong acceptor) with weaker acceptors (e.g., methoxy) reduces NLO efficiency .
Substituent Position :
- The 3-nitro group enhances intramolecular charge transfer (ICT) compared to 4-nitro analogs, as ortho-substitution increases conjugation efficiency .
Biological Activity: Nitro-containing chalcones (e.g., the target compound and its 4’-amino analog) show antifungal activity, likely due to nitro group-mediated redox interactions .
Heterocyclic Modifications :
- Imidazole- or pyrrole-substituted chalcones (e.g., ) exhibit tailored dipole moments and polarizabilities, broadening their utility in drug design and materials science.
Table 2: Spectroscopic and Computational Data
| Property | This compound | (2E)-3-[4-(Dimethylamino)phenyl]-1-(3-nitrophenyl)prop-2-en-1-one |
|---|---|---|
| Hyperpolarizability (β) | 3.34 × 10⁻³⁰ esu | 4.81 × 10⁻³⁰ esu |
| Bandgap (Eg) | 3.12 eV (experimental) | 2.89 eV (theoretical) |
| Dipole Moment | 5.82 D | 6.15 D |
| FT-IR (C=O) | 1675 cm⁻¹ | 1663 cm⁻¹ |
Biological Activity
3-(4-Methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential anti-inflammatory, anticancer, and antimicrobial properties, making it a subject of interest for various therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C₁₆H₁₃N₃O₃, with a molecular weight of 267.28 g/mol. The compound features a conjugated double bond system, which contributes to its reactivity and biological activity. The structure consists of a methylphenyl group and a nitrophenyl group attached to a prop-2-en-1-one backbone.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₃N₃O₃ |
| Molecular Weight | 267.28 g/mol |
| Boiling Point | ~437.6 °C |
| Density | ~1.226 g/cm³ |
The biological activity of this compound is attributed to its interaction with various molecular targets. It is known to inhibit specific enzymes and receptors, which can modulate cellular signaling pathways. For instance, the nitro group may undergo bioreduction, generating reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects against cancer cells.
Biological Activities
1. Anticancer Activity:
Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) by enhancing caspase-3 activity and causing morphological changes at concentrations as low as 1 µM . The compound's mechanism may involve the inhibition of microtubule assembly and interactions with DNA.
2. Antimicrobial Properties:
The compound has demonstrated antimicrobial activity against various bacterial strains. Its effectiveness has been tested against pathogens like Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting their growth .
3. Anti-inflammatory Effects:
In addition to its anticancer and antimicrobial properties, this chalcone derivative has been studied for its anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases .
4. Antioxidant Activity:
The presence of the nitro group in the structure is associated with antioxidant properties, which can protect cells from oxidative stress by scavenging free radicals .
Case Studies
Several studies have focused on the biological evaluation of chalcone derivatives similar to this compound:
- Antifungal Assays: In one study, synthesized chalcone derivatives were screened against fungal pathogens such as Candida albicans and Aspergillus niger, demonstrating varying degrees of antifungal activity .
- Cell Cycle Analysis: In vitro studies have shown that this compound can affect the cell cycle progression in cancer cells, leading to growth inhibition and increased rates of apoptosis .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other chalcone derivatives:
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| 3-(4-Methylphenyl)-1-phenylprop-2-en-1-one | Lacks nitro group; studied for anticancer effects | Moderate anticancer activity |
| 3-(4-Nitrophenyl)-1-phenylprop-2-en-1-one | Contains nitro group; increased reactivity | Stronger antimicrobial properties |
| 4-Methylchalcone | Lacks nitro group; used in various studies | Limited compared to target compound |
Q & A
Basic Question
- 1H and 13C NMR : Assignments of α,β-unsaturated ketone protons (δ 7.5–8.5 ppm) and nitro/methyl groups confirm regiochemistry .
- FT-IR : Stretching bands at ~1650 cm⁻¹ (C=O), ~1520 cm⁻¹ (NO₂), and ~1600 cm⁻¹ (C=C) validate functional groups .
- Single-crystal X-ray diffraction : Resolves planar distortions in the chalcone backbone and quantifies intermolecular interactions (e.g., C–H···O) .
How do substituents (methyl, nitro) influence the nonlinear optical (NLO) properties of this chalcone?
Advanced Question
The electron-donating methyl group (4-methylphenyl) and electron-withdrawing nitro group (3-nitrophenyl) create a pronounced D-π-A (donor-π-acceptor) system , enhancing hyperpolarizability (β) and second-harmonic generation (SHG) efficiency. Key findings:
- Theoretical calculations (DFT): Predict β values 5–10× higher than urea, validated by Kurtz-Perry powder tests .
- Crystallographic alignment : Non-centrosymmetric packing (e.g., P21/c space group) is critical for NLO activity .
What computational approaches reconcile discrepancies between experimental and theoretical UV-Vis spectra?
Advanced Question
Discrepancies arise from solvent effects and excited-state dynamics. Methodological solutions:
- TD-DFT with implicit solvation models (e.g., PCM): Adjusts for solvent polarity shifts in λmax predictions .
- Vibrational coupling analysis : Accounts for Franck-Condon progression in broad absorption bands .
- Experimental validation : Compare with polar aprotic solvents (e.g., DMSO) to isolate solvent-artifact contributions .
How does crystallographic data inform molecular packing and lattice energy in this compound?
Advanced Question
- SHELX refinement : Resolves torsional angles between aromatic rings (e.g., dihedral angles ~10–15°) and quantifies C–H···O interactions (2.5–3.0 Å) .
- Hirshfeld surface analysis : Identifies dominant van der Waals (60–70%) and hydrogen-bonding (20–30%) contributions to lattice energy .
- Thermal ellipsoids : Reveal anisotropic displacement parameters, indicating localized π-π stacking .
What mechanistic insights explain the biological activity (e.g., antileishmanial) of this chalcone?
Advanced Question
- Electrophilic targeting : The α,β-unsaturated ketone acts as a Michael acceptor, inhibiting parasite-specific enzymes (e.g., trypanothione reductase) .
- ROS modulation : Nitro group redox cycling generates reactive oxygen species (ROS), disrupting Leishmania mitochondrial membranes .
- Structure-activity relationships (SAR) : Fluorine or methoxy substitutions at specific positions enhance bioavailability and selectivity .
How can conflicting NMR and IR data for tautomeric forms be resolved?
Advanced Question
- Variable-temperature NMR : Monitors enol-keto equilibrium shifts (e.g., coalescence temperatures >100°C) .
- Deuterium exchange experiments : Detects labile protons in enol tautomers .
- Solid-state IR : Suppresses tautomerism, providing unambiguous C=O and C=C assignments .
What strategies improve regioselectivity in chalcone synthesis to avoid polysubstitution?
Advanced Question
- Directed ortho-metalation : Use of lithium bases (e.g., LDA) to pre-coordinate aldehydes, suppressing multiple condensations .
- Microwave-assisted synthesis : Reduces reaction time (<1 hour), minimizing retro-aldol side reactions .
- Protecting groups : Temporarily block reactive sites (e.g., hydroxyls) with acetyl or TMS groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
